

Application Note: High-Purity 3,5-Dihydroxybenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dihydroxybenzoic Acid

Cat. No.: B128973

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Abstract

This application note details a robust and efficient recrystallization protocol for the purification of **3,5-Dihydroxybenzoic acid**. The procedure effectively removes impurities, yielding a high-purity product suitable for pharmaceutical and research applications. This document provides a comprehensive overview of the necessary reagents, equipment, and a step-by-step methodology, along with key quantitative data and a visual workflow diagram.

Introduction

3,5-Dihydroxybenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients and other fine chemicals.^{[1][2]} The purity of this compound is critical for downstream applications. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. This note describes a validated recrystallization procedure using water as the primary solvent, a green and cost-effective choice.

Physicochemical Properties & Solubility Data

A summary of the physical and chemical properties of **3,5-Dihydroxybenzoic acid** is presented in Table 1. The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature

but have high solubility at elevated temperatures. Water and hot acetic acid have been identified as effective solvents for the recrystallization of **3,5-Dihydroxybenzoic acid**.^[3]

Table 1: Physical and Chemical Properties of **3,5-Dihydroxybenzoic Acid**

Property	Value	Reference
Molecular Formula	C ₇ H ₆ O ₄	[4]
Molecular Weight	154.12 g/mol	[5][6][7]
Appearance	White to light yellow crystalline powder	[6]
Melting Point	236-238 °C (decomposes)	[1][8]
Water Solubility	84 g/L (20 °C)	[8]
Ethanol (95%) Solubility	50 mg/mL	[1]
DMSO Solubility	31 mg/mL (25 °C)	[5]

Table 2: Recrystallization Efficiency Data

Solvent System	Crude Amount	Recovered Amount	Yield	Purity	Reference
Hot Acetic Acid	16.0 g	13.4 g	83.75%	High (white needles)	[3]
Water	Not Specified	Not Specified	85-88%	95-96%	[2]

Experimental Protocol: Recrystallization of **3,5-Dihydroxybenzoic Acid**

This protocol outlines the procedure for the purification of **3,5-Dihydroxybenzoic acid** using water as the recrystallization solvent.

3.1. Materials and Equipment

- Crude **3,5-Dihydroxybenzoic acid**
- Deionized water
- Activated carbon (decolorizing charcoal)
- Erlenmeyer flasks (appropriate sizes)
- Heating mantle or hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and filtering flask
- Filter paper
- Glass stirring rod
- Ice bath
- Drying oven or vacuum desiccator

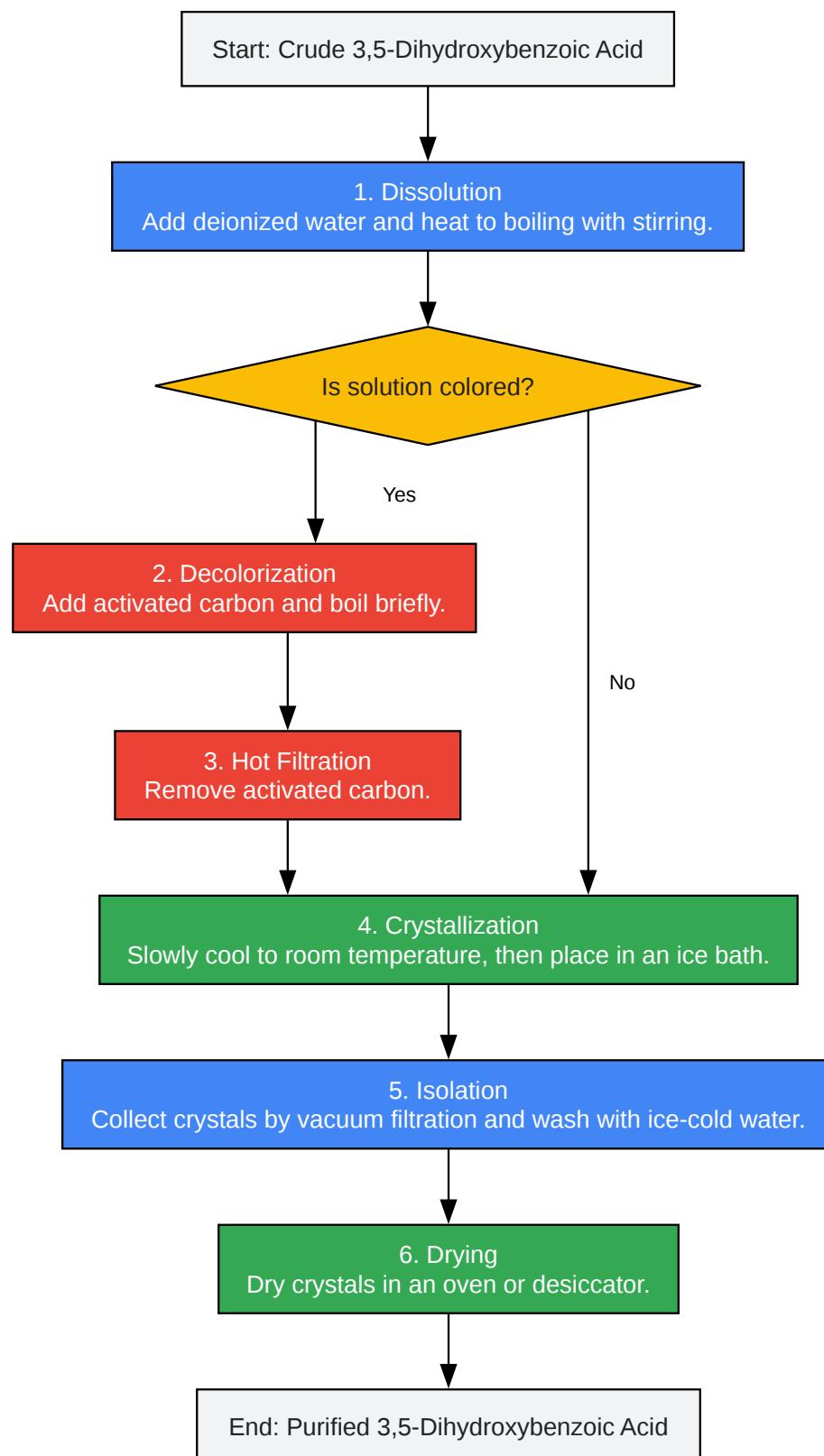
3.2. Procedure

- Dissolution: Place the crude **3,5-Dihydroxybenzoic acid** into an Erlenmeyer flask of appropriate size. For every 1 gram of crude material, add approximately 10-15 mL of deionized water. Add a magnetic stir bar to the flask. Heat the mixture to boiling while stirring continuously. Add more hot deionized water in small portions until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
- Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution. Swirl the flask and gently reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.
- Hot Filtration: If activated carbon was used, it is necessary to perform a hot gravity filtration to remove it. Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization. Place a fluted filter paper in the funnel and pour the hot solution through it.

- Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filtering flask. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
- Drying: Carefully transfer the crystals to a watch glass or a drying dish. Dry the purified **3,5-Dihydroxybenzoic acid** in a drying oven at a temperature below its melting point (e.g., 80-100 °C) or in a vacuum desiccator until a constant weight is achieved.

Workflow Diagram

The following diagram provides a visual representation of the recrystallization process.

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Caption: A flowchart illustrating the key stages of the recrystallization procedure for **3,5-Dihydroxybenzoic acid**.

Conclusion

The described recrystallization protocol is a reliable method for the purification of **3,5-Dihydroxybenzoic acid**. By following this procedure, researchers and drug development professionals can obtain a high-purity product, which is essential for ensuring the quality and consistency of subsequent synthetic steps and final products. The use of water as a solvent makes this procedure environmentally friendly and cost-effective.

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